For instance, a study involved the synthesis of several quinazolinone derivatives as potential anti-urease agents []. The researchers employed a multistep synthesis starting with anthranilic acid, eventually obtaining the desired compounds with an acyl hydrazone linker. Another study focused on synthesizing quinazolinone-based hydroxamic acids as histone deacetylase inhibitors []. These and similar studies provide valuable information about possible synthetic pathways for 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid hydrochloride.
For instance, some quinazolinone derivatives have shown potent anti-urease activity by competitively inhibiting the enzyme urease []. Others exhibit anticancer activity by inhibiting histone deacetylases, thereby interfering with gene expression and cell proliferation []. Further research is needed to elucidate the precise mechanism of action of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid hydrochloride in different contexts.
Quinazolinone derivatives have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi [, , , ]. The presence of the propanoic acid hydrochloride group in 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid hydrochloride could potentially enhance its antimicrobial efficacy by increasing its solubility or influencing its interaction with microbial targets.
Several quinazolinone derivatives have shown promising anticancer activity through different mechanisms, including inhibition of histone deacetylases, tyrosine kinases, and other targets involved in cell growth and proliferation [, , , ]. The specific substituents on the benzene and pyrimidine rings of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid hydrochloride can be further optimized to enhance its anticancer potency and selectivity.
Quinazolinones are known to exhibit analgesic and anti-inflammatory properties [, , , ]. The presence of the propanoic acid moiety in 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid hydrochloride might contribute to its potential as an analgesic and anti-inflammatory agent, as propionic acid derivatives like ibuprofen and naproxen are widely used NSAIDs.
A study explored the potential of quinazolin‐4(3H)‐one‐based acetic acid derivatives as aldose reductase inhibitors for managing diabetic complications []. Given the structural similarity, 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid hydrochloride could be investigated for similar activity.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: